Hydrazine, 1-benzyl-1-methyl-, hydrochloride
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Overview
Description
Hydrazine, 1-benzyl-1-methyl-, hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl. It is a derivative of hydrazine, where one hydrogen atom is replaced by a benzyl group and another by a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-benzyl-1-methyl-, hydrochloride typically involves the reaction of benzyl chloride with methylhydrazine in the presence of a base. The reaction proceeds as follows: [ \text{C6H5CH2Cl} + \text{CH3NHNH2} \rightarrow \text{C6H5CH2NHNHCH3} ] The resulting product is then treated with hydrochloric acid to form the hydrochloride salt: [ \text{C6H5CH2NHNHCH3} + \text{HCl} \rightarrow \text{C6H5CH2NHNHCH3·HCl} ]
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include methanol and ethanol, and the reaction is typically carried out under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-benzyl-1-methyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield azides, while reduction with sodium borohydride can yield hydrazones.
Scientific Research Applications
Hydrazine, 1-benzyl-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azides.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying protein-ligand interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Hydrazine, 1-benzyl-1-methyl-, hydrochloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. For example, in biological systems, it can form hydrazones with carbonyl-containing compounds, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hydrazine, 1-methyl-1-phenyl-: Similar structure but with a phenyl group instead of a benzyl group.
Hydrazine, 1-benzyl-1-phenyl-: Similar structure but with both benzyl and phenyl groups.
Uniqueness
Hydrazine, 1-benzyl-1-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydrazine derivatives. Its benzyl and methyl groups provide a balance of steric and electronic effects, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
26253-98-5 |
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Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-benzyl-2-methylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9-10H,7H2,1H3;1H |
InChI Key |
INLLKWLBINLENN-UHFFFAOYSA-N |
Canonical SMILES |
CNNCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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